13-Picenecarboxylic acid, methyl ester
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Overview
Description
13-Picenecarboxylic acid, methyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound is derived from 13-Picenecarboxylic acid through esterification, where the carboxylic acid reacts with methanol to form the ester.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13-Picenecarboxylic acid, methyl ester typically involves the esterification of 13-Picenecarboxylic acid with methanol in the presence of an acid catalyst. Common catalysts include sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of trimethylchlorosilane with methanol at room temperature has also been shown to be an efficient method for esterification .
Chemical Reactions Analysis
Types of Reactions: 13-Picenecarboxylic acid, methyl ester undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Hydrolysis: Produces 13-Picenecarboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters depending on the nucleophile used.
Scientific Research Applications
13-Picenecarboxylic acid, methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and as a plasticizer in polymer industries.
Mechanism of Action
The mechanism of action of 13-Picenecarboxylic acid, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the carboxylic acid, which can then interact with biological molecules. The ester can also participate in nucleophilic substitution reactions, leading to the formation of new compounds with potential biological activities .
Comparison with Similar Compounds
Methyl acetate: Another simple ester used as a solvent and in the production of various chemicals.
Ethyl acetate: Widely used as a solvent in the chemical industry and in the production of fragrances.
Methyl butyrate: Known for its fruity odor and used in the flavor and fragrance industry.
Uniqueness: 13-Picenecarboxylic acid, methyl ester is unique due to its specific structure and the potential biological activities associated with it. Unlike simpler esters, it may have more complex interactions with biological systems, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
65840-36-0 |
---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl picene-13-carboxylate |
InChI |
InChI=1S/C24H16O2/c1-26-24(25)22-14-21-17-8-4-2-6-15(17)10-12-19(21)20-13-11-16-7-3-5-9-18(16)23(20)22/h2-14H,1H3 |
InChI Key |
IOTBUCZVAOBXFF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C3C=CC4=CC=CC=C4C3=C1)C=CC5=CC=CC=C52 |
Origin of Product |
United States |
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